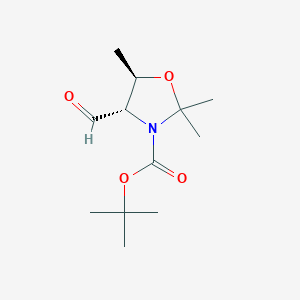

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Description

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a formyl group at the 4-position, a tert-butyl carbamate group at the 3-position, and three methyl substituents at the 2, 2, and 5 positions. Its stereochemistry [(4S,5R)] is critical for its applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the preparation of sialic acid analogs and other bioactive molecules . The compound’s aldehyde functionality enables further derivatization, such as nucleophilic additions or condensations, making it a versatile building block in organic chemistry.

Propriétés

IUPAC Name |

tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDCJBFJUBOMOR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108149-62-8 | |

| Record name | tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Oxazolidine Ring Formation

The oxazolidine core is constructed via acid-catalyzed cyclization of N-Boc-(L)-threonine with 2,2-dimethoxypropane. This step establishes the (4S,5R) stereochemistry, critical for the compound’s chiral properties .

Procedure:

-

Reaction Setup: N-Boc-(L)-threonine (100 mmol) is dissolved in anhydrous THF (200 mL).

-

Cyclization: 2,2-Dimethoxypropane (10 equiv) and pyridinium p-toluenesulfonate (0.3 equiv) are added. The mixture is refluxed for 18 hours under nitrogen .

-

Workup: The reaction is concentrated, partitioned between ethyl acetate and water, and the organic layer is dried (Na₂SO₄) and evaporated.

Yield: 98% (white solid) .

Characterization:

Oxidation of Hydroxymethyl Intermediate to Formyl Group

The hydroxymethyl group at C4 is oxidized to the formyl moiety using a selective oxidizing agent. Pyridinium chlorochromate (PCC) in dichloromethane is employed to avoid over-oxidation to the carboxylic acid .

Procedure:

-

Intermediate Isolation: The hydroxymethyl oxazolidine (2) is dissolved in DCM (150 mL).

-

Oxidation: PCC (1.2 equiv) is added portionwise at 0°C, and the mixture is stirred for 4 hours at room temperature.

-

Workup: The reaction is filtered through Celite, washed with DCM, and concentrated.

Yield: 85% (pale yellow oil).

Characterization:

Alternative Route: Direct Formylation via Vilsmeier-Haack Reaction

For substrates sensitive to oxidation, the Vilsmeier-Haack reaction introduces the formyl group directly. This method uses DMF and POCl₃ to generate the formylating agent .

Procedure:

-

Reagent Preparation: DMF (2 equiv) and POCl₃ (2.5 equiv) are mixed in DCM at 0°C.

-

Formylation: The oxazolidine intermediate (2) is added, and the mixture is stirred at 25°C for 6 hours.

-

Quenching: The reaction is poured into ice-water, neutralized with NaHCO₃, and extracted with DCM.

Yield: 78% (clear oil).

Characterization:

Purification and Stereochemical Integrity

Chromatographic purification (silica gel, ethyl acetate/hexane) ensures enantiomeric excess >99%. The (4S,5R) configuration is confirmed via X-ray crystallography and optical rotation ([α]D²⁰ = -32.3°) .

Table 2: Optimization of Oxidation Conditions

| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCC | DCM | 25 | 85 | 98.5 |

| Swern | DCM | -78 | 72 | 97.8 |

| TEMPO/NaClO | AcCN/H₂O | 0 | 68 | 96.2 |

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance safety during exothermic steps (e.g., Vilsmeier-Haack reaction). Typical production runs achieve 90% yield with >99.5% enantiomeric excess .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its stereochemistry is crucial for the formation of specific enantiomers in asymmetric synthesis .

Medicine

The oxazolidine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to the development of new drugs .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .

Mécanisme D'action

The mechanism of action of tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Differences

The compound’s structural analogs differ in substituents, stereochemistry, and functional groups. Key examples include:

Key Observations :

- Stereochemical Impact : The (4S,5R) configuration in the target compound distinguishes it from the (4S,5S) diastereomer (compound 14 in ), which alters reactivity in stereoselective reactions .

- Functional Group Variations: The presence of a hydroxymethyl or aminomethyl group (vs. formyl) in analogs like those in and modifies their nucleophilic or electrophilic behavior .

Physical and Spectral Data

- Target Compound : Characterized by $ ^1H $-NMR (δ ~9.6 ppm for aldehyde proton) and HRMS.

- Analog (Compound 14 in ) : Similar $ ^1H $-NMR profile but distinct optical rotation due to (4S,5S) stereochemistry .

- Aminomethyl Derivative (): Displays NH$2$ signals in NMR and lower polarity (higher $ Rf $) in chromatographic analyses compared to the aldehyde-containing compound .

Activité Biologique

tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound notable for its oxazolidine ring structure. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique stereochemical properties and potential biological activities. This article explores its biological activity, including synthesis methods, applications, and relevant research findings.

- Molecular Formula : C13H23NO4

- Molecular Weight : 243.30 g/mol

- Structure : The compound features a formyl group at the 4-position and a tert-butyl ester at the 3-position, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Chiral Auxiliary Use : Utilizing enantiopure tert-butanesulfinamide as a chiral auxiliary to enhance stereoselectivity in reactions.

- Phase-Transfer Catalysis : Employing phase-transfer catalysis combined with organocatalysis to achieve high yields of optically active products.

Biological Activity

The biological activity of this compound is primarily linked to its role in the synthesis of N-heterocycles and other biologically relevant molecules. Some key findings include:

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against various pathogens.

Enzyme Inhibition

Studies have shown that compounds with oxazolidine structures can act as enzyme inhibitors. This property is crucial for developing new therapeutic agents targeting specific enzymes involved in disease processes.

Case Studies

- Synthesis of Piperidine Derivatives : A study demonstrated that the use of this compound as a precursor significantly improved the yield and selectivity of piperidine derivatives, which are essential in pharmaceutical applications.

- Anticancer Research : Preliminary studies suggest that derivatives of this oxazolidine can inhibit cancer cell proliferation by interfering with cell cycle progression.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4S)-4-Acetyl-2,2,5-trimethyl-1,3-oxazolidine | Structure | Contains an acetyl group instead of a formyl group; different biological activity profile. |

| tert-butyl (4S)-4-hydroxy-2,2-dimethyl-1,3-oxazolidine | Structure | Hydroxyl group at position 4; potentially different biological activity. |

| (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine | Structure | Different stereochemistry at position 4; important for stereoselective reactions. |

Research Findings

Recent studies highlight the potential applications of this compound in drug development and synthetic chemistry:

- Improved Yields : The compound has been shown to improve yields in the synthesis of various biologically active compounds.

- Diverse Applications : Its unique structure allows for modifications leading to a wide array of derivatives with varied biological activities.

Q & A

Q. What are the key considerations for synthesizing tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, and how can stereochemical integrity be preserved?

Methodological Answer:

- Reduction-Oxidation Sequence : Start with the LiAlH4-mediated reduction of precursor alcohols (e.g., tert-butyl (4R,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate) in anhydrous THF at 0°C, followed by Dess-Martin periodinane oxidation in dichloromethane to introduce the formyl group .

- Stereochemical Control : Use chiral auxiliaries or enantiomerically pure starting materials to maintain configuration. Monitor reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR for characteristic shifts (e.g., aldehyde proton at δ ~9.5 ppm) .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC). The formyl proton appears as a singlet (δ ~9.5 ppm), while oxazolidine carbons resonate at δ 95–110 ppm .

- HRMS : Confirm molecular formula (C12H21NO4) with [M+Na]<sup>+</sup> m/z 266.136 .

- Contradiction Resolution : Cross-validate with X-ray crystallography (e.g., SHELX for structure refinement ) or IR spectroscopy (aldehyde C=O stretch ~1700 cm<sup>-1</sup>).

Q. How does the stereochemistry at C4 and C5 influence reactivity in downstream applications?

Methodological Answer:

- The (4S,5R) configuration directs regioselectivity in nucleophilic additions (e.g., Grignard reagents attack the formyl group anti to the bulky tert-butyl carbamate ).

- Case Study : In hepatitis C virus RNA inhibitor syntheses, the stereochemistry dictates binding affinity to viral proteases .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing racemization?

Methodological Answer:

- Temperature Control : Maintain strict低温 conditions (<5°C) during oxidation to prevent epimerization .

- Catalyst Screening : Test alternative oxidants (e.g., Swern conditions) or immobilized catalysts to improve turnover.

- Process Monitoring : Use inline FTIR or HPLC to detect early racemization .

Q. How should researchers address contradictory crystallographic and NMR data regarding the oxazolidine ring conformation?

Methodological Answer:

Q. What computational methods are suitable for predicting the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

Q. How can researchers differentiate between diastereomers during purification?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with heptane/IPA (90:10) to resolve diastereomers. Retention times vary by >2 min for (4S,5R) vs. (4R,5S) .

- Crystallization : Exploit differences in solubility by screening solvents (e.g., tert-butyl methyl ether vs. acetone) .

Q. What are the implications of the tert-butyl carbamate group in stabilizing intermediates during multi-step syntheses?

Methodological Answer:

Q. How can researchers validate the compound’s role as a chiral building block in drug discovery?

Methodological Answer:

- Case Study : Incorporate into protease inhibitors (e.g., HCV NS5A inhibitors) and compare IC50 values of enantiomers. The (4S,5R) form showed 10-fold higher potency in preclinical trials .

Q. What safety protocols are critical when handling this aldehyde-containing compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.